molecular formula C10H16O B12510013 Bicyclo[6.1.0]non-4-en-9-ylmethanol

Bicyclo[6.1.0]non-4-en-9-ylmethanol

Cat. No.: B12510013
M. Wt: 152.23 g/mol
InChI Key: NXQRWDARQUYASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[6.1.0]non-4-en-9-ylmethanol is a bicyclic compound featuring a methanol substituent at the 9-position and a double bond at the 4-position within the fused cycloheptane-cyclopropane framework. It exists in two stereoisomeric forms: exo (methanol group on the convex face) and endo (methanol group on the concave face) (). This compound is synthesized via cyclopropanation of 1,5-cyclooctadiene followed by functionalization (). Its strained bicyclic structure and reactive alkene moiety make it a key player in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloadditions (SPAAC) and fluorogenic probe development ().

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-enylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h1-2,8-11H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQRWDARQUYASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

Step Reagents/Conditions Purpose Key Parameters Outcome
1 SM1 + SM2 + Rh₂(OAc)₂ in DCM Cyclization SM1:SM2 = 2:1, 20–24 h Compound 1 (intermediate)
2 NaOH (2–4 M) at 160–165°C, 20–24 h Decarboxylation Compound 1:NaOH = 1:10–13 Compound 3 (endo-enriched product)
3 LiAlH₄ in THF, 15–30 min Reduction Compound 3:LiAlH₄ = 1:1.3–1.5 Target alcohol (endo configurations)

Mechanistic Insights

  • Step 1 : Rhodium-mediated cyclization of SM1 and SM2 forms a strained bicyclic intermediate. The use of dichloromethane (DCM) as a solvent ensures solubility and reaction efficiency.
  • Step 2 : Decarboxylation under alkaline conditions generates an enol intermediate. Steric hindrance directs hydrogen addition preferentially to the less hindered face, favoring the endo configuration (~70% yield).
  • Step 3 : Lithium aluminum hydride (LiAlH₄) reduces the intermediate to the final alcohol. Short reaction times (15–30 min) minimize side reactions.

Advantages Over Previous Methods

Prior methods required column chromatography for purification, leading to low yields and scalability issues. The patented route eliminates this step through:

  • Single-product formation : No isomeric byproducts due to stereochemical control during decarboxylation.
  • Simplified purification : Filtration and concentration suffice, enabling industrial-scale production.

Alternative Routes and Challenges

While the rhodium-catalyzed method dominates, alternative strategies have been explored in academic settings.

Diels-Alder-Based Strategies

Diels-Alder reactions could theoretically construct the bicyclic core, but no peer-reviewed protocols exist for this target. Earlier methods involving cycloaddition often suffer from poor regioselectivity or low yields.

Bromination and Elimination

A pathway involving bromination of a precursor followed by dehydrohalogenation has been reported for bicyclo[6.1.0]nonyne derivatives. However, this route targets the strained alkyne rather than the ene-methanol, limiting its utility for the current target.

Reaction Optimization and Stereochemical Control

Stereochemical fidelity is critical due to the compound’s use in asymmetric synthesis. The decarboxylation step is pivotal for controlling the endo/exo ratio.

Steric Effects in Decarboxylation

During enol formation, hydrogen attack occurs preferentially from the exo face due to reduced steric hindrance (Figure 1). This biases the product toward the endo configuration, achieving >70% selectivity.

Parameter Optimization

Critical parameters influencing yields and selectivity include:

  • Decarboxylation temperature : 160–165°C optimizes enol stability and minimizes decomposition.
  • Base concentration : Sodium hydroxide concentrations of 2–4 M balance reaction rate and side reactions.
  • Reduction time : Prolonged LiAlH₄ exposure risks over-reduction, necessitating 15–30 min reaction times.

Industrial-Scale Production Considerations

The patented method addresses scalability through:

  • Cost-effective reagents : Rhodium catalysts and NaOH are commercially available and inexpensive.
  • High-throughput purification : Avoiding column chromatography reduces labor and solvent waste.
  • Yield consistency : Reproducible endo-selectivity ensures batch-to-batch quality.

Comparative Analysis of Synthetic Methods

Method Steps Selectivity Purification Yield Scalability
Rhodium-catalyzed 3 >70% endo Filtration/concentration Moderate High
Diels-Alder 2+ Low Column chromatography Low Low
Photochemical 1+ Unreported Unreported Unreported Unreported

Data Tables

Table 1: Reaction Conditions for Key Steps

Step Solvent Temperature Time Reagents Yield
1 DCM 25°C 20–24 h Rh₂(OAc)₂ (5–10%) ~60%
2 H₂O 160–165°C 20–24 h NaOH (2–4 M) ~70%
3 THF 25°C 15–30 min LiAlH₄ (1.3–1.5 equiv) ~80%

Table 2: Performance Metrics of Previous vs. Patented Methods

Metric Previous Methods Patented Method
Product Purity <90% >95%
Purification Steps Column chromatography Filtration/concentration
Endo Selectivity ~40% >70%
Scalability Low High

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]non-4-en-9-ylmethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Ethers, esters.

Scientific Research Applications

Bicyclo[6.1.0]non-4-en-9-ylmethanol has a wide

Comparison with Similar Compounds

Structural Isomers: Exo vs. Endo

The exo and endo isomers of bicyclo[6.1.0]non-4-en-9-ylmethanol exhibit distinct reactivity and stability:

  • Reactivity in SPAAC : The exo isomer reacts faster with azides due to reduced steric hindrance around the alkene. For example, exo-6 (a carbamate derivative) achieved 91% yield in cystamine coupling, while endo-6 yielded 83% under identical conditions ().
  • NMR Shifts: The $ ^1H $ NMR of exo-6 shows resonances at δ 3.86 (d, 2H) for the methanol group, whereas endo-6 exhibits a downfield shift (δ 3.24, d, 2H), reflecting conformational differences ().
Table 1: Exo vs. Endo Isomer Properties
Property Exo Isomer Endo Isomer
SPAAC Reaction Yield 91% (exo-6) 83% (endo-6)
$ ^1H $ NMR (MeOH) δ 3.86 (d) δ 3.24 (d)
Stability to Isomerization Half-life: ~72 min Half-life: ~72 min

Substituent Effects: Alkene vs. Alkyne Derivatives

Replacing the alkene with an alkyne (e.g., bicyclo[6.1.0]non-4-yn-9-ylmethanol, BCN) significantly alters reactivity:

  • SPAAC Kinetics : BCN derivatives react 10–100× faster with tetrazines than alkene-containing analogs due to increased ring strain ().
  • Synthetic Flexibility : BCN’s alkyne enables efficient conjugation to biomolecules. For example, BCN-modified oligonucleotides (ON1) achieved >90% ligation efficiency in SPAAC trials ().
Table 2: Alkene vs. Alkyne Reactivity
Compound Reactivity with Tetrazines Application Example
This compound Moderate (k ~0.1–1 M$^{-1}$s$^{-1}$) Fluorescence probes
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) High (k >10 M$^{-1}$s$^{-1}$) Live-cell imaging

Stability and Isomerization

  • Thermal Stability: The cis-to-trans isomerization of this compound occurs with a half-life of ~72 minutes under photoirradiation (). In contrast, trans-cyclooctene (TCO) derivatives isomerize more slowly (half-life >3.8 hours), making TCOs preferable for prolonged bioorthogonal applications ().
  • Chemical Stability : BCN derivatives are stable in physiological conditions (pH 7.4, 37°C) for >24 hours, whereas alkene analogs may undergo oxidation ().

Comparison with Other Bicyclic Systems

  • Bicyclo[2.2.1]hept-5-en-2-ylmethanol: Smaller ring system results in higher strain but lower solubility. Used in Diels-Alder reactions, but less efficient in SPAAC than BCN ().
  • Bicyclo[3.3.1]nonane-2,6-dione: Lacks a reactive alkene/alkyne, limiting bioorthogonal utility. Primarily used as a chiral scaffold ().
Table 3: Bicyclic Compound Comparison
Compound Key Feature Bioorthogonal Utility
This compound Reactive alkene Moderate (fluorogenic probes)
Bicyclo[6.1.0]non-4-yn-9-ylmethanol Strained alkyne (BCN) High (live-cell imaging)
Bicyclo[2.2.1]hept-5-en-2-ylmethanol High ring strain Low (Diels-Alder only)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.